N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound featuring a triazole ring, a phenyl group, and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
This compound interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the pH balance within the body .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II by this compound affects the carbon dioxide hydration pathway . This pathway is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. The inhibition of this pathway can lead to a decrease in the production of bicarbonate and protons, which can affect various physiological processes that rely on these products .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Carbonic Anhydrase-II . This inhibition can lead to changes in pH balance within the body, affecting various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The phenyl group can be introduced through a subsequent Friedel-Crafts alkylation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for binding studies with various enzymes and receptors.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Application in the development of new materials and chemical processes.
Comparison with Similar Compounds
Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties.
Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its combination of triazole, phenyl, and sulfonamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-27(24,15-6-7-17-18(12-15)26-11-10-25-17)21-16(13-22-19-8-9-20-22)14-4-2-1-3-5-14/h1-9,12,16,21H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMMAUBEOLZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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